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4-Chloro-5-methylnicotinaldehyde

Cat. No.: B14079093
M. Wt: 155.58 g/mol
InChI Key: IKRDFXBBEMLLBP-UHFFFAOYSA-N
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Description

Structural Significance of Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. researchgate.netnih.gov Its presence is fundamental in numerous pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net The nitrogen atom within the pyridine ring imparts distinct properties, including the ability to act as a hydrogen bond acceptor and to coordinate with metal ions, which are crucial for biological activity. mdpi.com This versatile scaffold is a key component in many FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.netnih.gov The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a preferred building block in the design and synthesis of new therapeutic agents. researchgate.net

Strategic Role of Halogenated Aldehydes as Versatile Synthetic Building Blocks

Halogenated aldehydes are highly valuable reagents in organic synthesis due to the presence of two reactive functional groups: the aldehyde and the carbon-halogen bond. nih.govnih.gov This dual reactivity allows for a diverse range of chemical transformations. The aldehyde group can participate in nucleophilic additions, condensations, and oxidations, while the halogen atom can be displaced through nucleophilic substitution or engage in cross-coupling reactions. nih.govresearchgate.net Specifically, α-haloaldehydes and β-halovinyl aldehydes are recognized as powerful building blocks for constructing complex molecular architectures, including various bioactive heterocycles. nih.govresearchgate.net The ability to undergo a variety of bond-forming reactions makes halogenated aldehydes indispensable tools for synthetic chemists. researchgate.net

Positioning of 4-Chloro-5-methylnicotinaldehyde within the Nicotinaldehyde Family of Precursors

This compound, with its CAS number 1060801-51-5, is a specific member of the halogenated nicotinaldehyde family. alchempharmtech.com It is a substituted pyridine derivative where the pyridine ring is functionalized with a chloro group at the 4-position, a methyl group at the 5-position, and a formyl (aldehyde) group at the 3-position (the "nicotinaldehyde" designation indicates the aldehyde is at the 3-position). This particular arrangement of substituents makes it a valuable precursor for the synthesis of more complex molecules. The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or as a handle for cross-coupling reactions. The aldehyde group provides a site for chain extension and the formation of new carbon-carbon or carbon-heteroatom bonds. The methyl group can influence the reactivity and physical properties of the molecule.

Physicochemical Properties of this compound

The distinct arrangement of atoms and functional groups in this compound gives rise to its specific physicochemical properties, which are crucial for its handling, reactivity, and analysis.

PropertyValue
Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS Number 1060801-51-5

This data is compiled from general chemical information databases.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing pyridine or piperidine (B6355638) ring. One common strategy involves the chlorination and formylation of a suitable methyl-substituted pyridine precursor.

A plausible synthetic pathway could start from a substituted piperidine. For example, a related synthesis of 4-chloro-N-methylpiperidine involves the reaction of N-methylpiperidin-4-ol with thionyl chloride. chemicalbook.comrasayanjournal.co.in A similar principle could be applied, followed by aromatization and formylation to yield the target nicotinaldehyde.

Another general approach for the synthesis of chloropyridines involves the direct chlorination of pyridine or its derivatives using reagents like sulfuryl chloride or phosphorus pentachloride. google.com Subsequent formylation at the 3-position would lead to the desired product. The synthesis of related compounds like 2-chloro-5-methyl-4-pyridinamine often involves multi-step sequences, including nitration, oxidation, and reduction, which could be adapted for the synthesis of this compound. google.combldpharm.com

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three key functional components: the pyridine ring, the chloro substituent, and the aldehyde group.

The aldehyde group is susceptible to nucleophilic attack, allowing for a wide range of transformations. It can be oxidized to the corresponding carboxylic acid, 4-chloro-5-methylnicotinic acid, or reduced to the alcohol, (4-chloro-5-methylpyridin-3-yl)methanol. uni.lu It can also undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and α,β-unsaturated systems. For example, condensation with hydantoin (B18101) derivatives is a known reaction for substituted benzaldehydes. researchgate.net

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution, although less so than a chloro group at the 2- or 6-position. It can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. Furthermore, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the reactivity of the ring and be used in further synthetic manipulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B14079093 4-Chloro-5-methylnicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

4-chloro-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNO/c1-5-2-9-3-6(4-10)7(5)8/h2-4H,1H3

InChI Key

IKRDFXBBEMLLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 5 Methylnicotinaldehyde

Established Synthetic Routes and Reaction Optimization

The synthesis of 4-Chloro-5-methylnicotinaldehyde can be approached through various established routes, which often involve either the construction and subsequent functionalization of the pyridine (B92270) ring or the direct modification of a pre-existing, suitably substituted pyridine.

Multi-Step Conversions from Readily Available Pyridine Precursors

One of the most common strategies in heterocyclic chemistry is the modification of readily available starting materials. In this context, multi-step sequences starting from simple picolines or nicotinic acid derivatives are frequently employed. A representative pathway, analogous to the synthesis of related 2-chloro-5-methylpyridine, involves building the core ring system from acyclic precursors followed by targeted functionalization. google.com

This process can be conceptualized in the following stages:

Ring Formation : Condensation of precursors like propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. This intermediate is then cyclized with a nitrogen source, such as ammonium (B1175870) acetate, to yield a dihydropyridone. google.com

Aromatization : The dihydropyridone is aromatized. This is typically achieved through a halogenation-dehydrohalogenation sequence. The addition of a halogenating agent like sulfuryl chloride across the double bond, followed by heating to eliminate hydrogen halide, yields the corresponding hydroxypyridine (or its pyridone tautomer). google.com

Chlorination : The hydroxyl group on the pyridine ring is then converted to the target chloro-substituent. Reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) are effective for this transformation, which proceeds at elevated temperatures. google.com

Aldehyde Formation : If the synthesis started from a methylpyridine, the methyl group would need to be oxidized to an aldehyde. Alternatively, if a nicotinic acid or ester was used, it would require reduction to the aldehyde. An alternative approach involves the direct oxidation of a corresponding nicotinyl alcohol using reagents like manganese(IV) oxide or through a Swern oxidation.

Table 1: Illustrative Multi-Step Synthesis Pathway

StepTransformationTypical ReagentsConditionsReference
1Dihydropyridone FormationPropionaldehyde, Acrylic Ester, Ammonium AcetateHeating in acetic acid google.com
2Aromatization (Halogenation/Dehydrohalogenation)Sulphuryl chloride, then heat100-170 °C google.com
3Hydroxyl to Chloro ConversionPhosphorus oxychloride (POCl₃)Elevated temperature (80-130 °C) google.com
4Side-chain/Functional Group ManipulationOxidizing or reducing agentsVaries by specific transformation

Reaction optimization in these routes focuses on controlling temperature and stoichiometry at each stage to maximize yield and minimize the formation of by-products, such as over-halogenated species.

Direct Synthesis Approaches to the Halogenated Nicotinaldehyde Scaffold

One plausible direct method is the Vilsmeier-Haack reaction . This reaction can be used to synthesize substituted pyridines. For example, the reaction of a benzyl (B1604629) ethyl ketone with a chloromethyleneiminium salt, followed by cyclization induced by ammonium acetate, has been shown to produce a substituted 4-chloropyridine (B1293800). A similar strategy could foreseeably be adapted to produce the target aldehyde.

Another modern approach involves metal-mediated cyclizations. For instance, the aza-Prins cyclization , often mediated by a Lewis acid like Niobium(V) chloride (NbCl₅), is a powerful method for creating 4-halopiperidine rings from epoxides and homoallylic amines. rasayanjournal.co.in While this produces a saturated ring, modifications of this strategy could potentially lead to the aromatic pyridine core.

Table 2: Comparison of Direct Synthesis Approaches

MethodGeneral PrinciplePotential AdvantagesKey ConsiderationsReference
Vilsmeier-Haack ReactionCyclization of a ketone with an iminium salt and nitrogen source.Fewer steps, direct installation of substituents.Requires specifically functionalized ketone precursor.
Aza-Prins Type CyclizationLewis-acid mediated cyclization of an amine and an epoxide/aldehyde.High stereoselectivity in related systems.Adaptation from piperidine (B6355638) to pyridine synthesis required. rasayanjournal.co.in

Precursor Chemistry and Starting Material Considerations for Efficient Synthesis

The choice of starting materials is fundamental to the economic viability and efficiency of any synthetic route. For multi-step syntheses, readily available and inexpensive bulk chemicals are preferred.

For Multi-Step Routes : Pathways based on the construction of the pyridine ring often utilize simple, acyclic molecules. Key precursors include propionaldehyde , acrylic esters , and a nitrogen source like ammonium acetate . google.com These materials are widely available and cost-effective, making this approach suitable for larger-scale production.

For Functionalization Routes : If the strategy involves modifying an existing pyridine, precursors like 5-methylnicotinaldehyde , 5-methylnicotinic acid , or (5-methylpyridin-3-yl)methanol would be required. The synthesis would then hinge on the selective chlorination at the 4-position of the pyridine ring.

For Direct Routes : A Vilsmeier-Haack approach would necessitate a precursor like 3-methylpentan-2-one or a related functionalized ketone to provide the carbon backbone.

Green Chemistry Considerations in Synthetic Route Design

Modern chemical synthesis places significant emphasis on "Green Chemistry," a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hostgator.co.innih.gov

Solvent Selection and Reaction Efficiency Improvements

Solvents are a major contributor to the environmental footprint of a chemical process. Green chemistry principles advocate for minimizing solvent use or replacing hazardous solvents with safer alternatives. nih.gov

Solvent Reduction : Performing reactions under solvent-free conditions, where feasible, is an ideal approach. rsc.org This can be achieved through techniques like mechanochemistry (grinding) or by heating the neat reactants. rsc.orgnih.gov

Safer Solvents : When solvents are necessary, a hierarchy exists. Water, supercritical CO₂, and certain bio-derived solvents like ethanol (B145695) are preferred. Solvents like toluene (B28343) and dichloromethane (B109758) are less desirable due to toxicity and environmental persistence. Organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable have developed solvent selection guides to aid chemists in making more sustainable choices. acs.org In some green protocols, solvents like glycerol, PEG-200, and even water have been used effectively, sometimes leading to improved yields or easier product isolation. rsc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. nih.gov The development of highly active catalysts that operate under mild conditions is a key goal. rsc.org

Table 3: Green Chemistry Solvent Guide

CategoryExamplesRationaleReference
PreferredWater, Ethanol, Isopropyl AcetateLow toxicity, renewable sources, biodegradable. acs.org
UsableToluene, Acetonitrile, MethylcyclohexaneUseful properties but with some health or environmental concerns. acs.org
UndesirableDichloromethane, Chloroform, Benzene, Diethyl EtherHigh toxicity, carcinogenicity, significant environmental hazards. acs.org

Principles of Atom Economy and Waste Minimization in Preparation

Atom economy is a core green chemistry metric that measures the efficiency of a reaction in converting reactant atoms to the desired product. primescholars.com It is calculated as:

Percentage Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% primescholars.com

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. In contrast, substitution and elimination reactions often have poor atom economy because they generate stoichiometric by-products. primescholars.com

For example, the chlorination of a hydroxypyridine using phosphorus oxychloride (POCl₃) to produce a chloropyridine (R-Cl) has low atom economy: R-OH + POCl₃ → R-Cl + PO₂Cl + HCl

In this reaction, significant atomic mass from the POCl₃ reagent is incorporated into waste products (PO₂Cl and HCl) rather than the desired product.

Waste minimization also involves:

Catalysis : Using catalytic reagents instead of stoichiometric ones is superior, as a small amount of catalyst can facilitate many transformations without being consumed. nih.gov

Avoiding Auxiliaries : Designing processes that avoid the need for purification steps like column chromatography reduces solvent usage and waste generation. rsc.org This can sometimes be achieved by designing reactions that yield a product which precipitates from the reaction mixture and can be isolated by simple filtration.

By applying these principles, chemists can design synthetic routes to this compound that are not only effective but also more sustainable and environmentally benign.

Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Methylnicotinaldehyde

Electrophilic and Nucleophilic Reactions at the Aldehyde Functional Group

The aldehyde functional group in 4-chloro-5-methylnicotinaldehyde features an electrophilic carbonyl carbon, making it a prime target for attack by various nucleophiles. This reactivity allows for a wide range of chemical transformations, including condensations, reductions, and oxidations.

The reaction of aldehydes with compounds containing a primary amino group is a fundamental transformation that results in the formation of a carbon-nitrogen double bond, known as an imine or Schiff base. britannica.comncert.nic.in This reaction proceeds via a nucleophilic addition-elimination mechanism.

This compound reacts with primary amines (R-NH₂) under acid catalysis to form the corresponding N-substituted imines. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. britannica.com Protonation of the hydroxyl group of the carbinolamine converts it into a good leaving group (water), which is then eliminated to form an iminium ion. Subsequent deprotonation yields the stable imine product. britannica.comtandfonline.com The reaction is reversible and often requires the removal of water, for instance by using a Dean-Stark apparatus, to drive the equilibrium towards the product. ncert.nic.in

The general mechanism for imine formation is as follows:

Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation: The hydroxyl group is protonated by an acid catalyst.

Elimination: A molecule of water is eliminated, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to give the final imine.

Table 1: General Reaction Conditions for Imine Formation
ParameterConditionRationale
Reactants Aldehyde, Primary AmineFormation of the C=N bond.
Catalyst Acid (e.g., acetic acid, p-toluenesulfonic acid)Protonates the carbonyl oxygen to increase electrophilicity and facilitates the removal of water as a leaving group. sciencemadness.org
pH Control Typically mildly acidic (pH ~5)Balances the need for an activated carbonyl (protonated) and a nucleophilic amine (unprotonated). tandfonline.com
Solvent Often an inert solvent like toluene (B28343) or cyclohexaneAllows for azeotropic removal of water using a Dean-Stark trap. sciencemadness.org
Temperature Often requires heating (reflux)To drive the reaction forward and facilitate water removal. sciencemadness.org

A specific and important example of condensation with a nitrogen nucleophile is the reaction with thiosemicarbazide (B42300) to form a thiosemicarbazone. These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization of aldehydes. While not specifically documented for the 4-chloro isomer, the closely related compound 2-chloro-5-methylnicotinaldehyde readily undergoes this transformation. In a typical procedure, 2-chloro-5-methylnicotinaldehyde is reacted with an equimolar amount of thiosemicarbazide in a solvent like anhydrous ethanol (B145695), often with a catalytic amount of acetic acid. The mixture is heated under reflux, and upon cooling, the thiosemicarbazone product precipitates and can be isolated in high yield. organic-chemistry.org This reaction demonstrates the aldehyde group's accessibility and reactivity, which is expected to be similar for this compound.

The reaction of 2-chloro-5-nitrobenzaldehyde (B167295) with thiosemicarbazide in refluxing methanol (B129727) also proceeds efficiently, further highlighting the general applicability of this derivatization for substituted aromatic aldehydes. savemyexams.comdocbrown.info

Table 2: Synthesis of a Thiosemicarbazone from a Chloro-methylnicotinaldehyde Isomer
Starting MaterialReagentConditionsProductYieldReference
2-Chloro-5-methylnicotinaldehydeThiosemicarbazideAnhydrous ethanol, acetic acid, reflux(E)-1-[(2-Chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide89% organic-chemistry.org

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The transformation of the aldehyde to a primary alcohol, (4-chloro-5-methylpyridin-3-yl)methanol, can be achieved using a variety of common reducing agents. britannica.com Standard reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which upon aqueous workup, yields the primary alcohol. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel is also an effective method. britannica.com

Oxidation: The aldehyde can be oxidized to form 4-chloro-5-methylnicotinic acid. A range of oxidizing agents can accomplish this transformation. rsc.org Mild and efficient methods are particularly useful for heteroaromatic aldehydes. One such method involves using hydrogen peroxide in formic acid, which can oxidize various aromatic and heteroaromatic aldehydes to their corresponding carboxylic acids in good yields. sciencemadness.org Another effective system is the use of Oxone (potassium peroxymonosulfate) in an aqueous medium, which provides an environmentally friendly route to the carboxylic acid. acs.org Urea-hydrogen peroxide (UHP) in formic acid has also been reported as a safe and effective system for the oxidation of N-heteroaromatic aldehydes. tandfonline.com

Table 3: Common Reagents for Aldehyde Transformations
TransformationReagent ClassSpecific ExamplesProduct Functional Group
Reduction Hydride ReagentsSodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)Primary Alcohol (-CH₂OH)
Reduction Catalytic HydrogenationH₂ with Pd, Pt, or Ni catalystPrimary Alcohol (-CH₂OH)
Oxidation Peroxy-based ReagentsHydrogen peroxide/Formic acid, Oxone, Urea-Hydrogen Peroxide (UHP)Carboxylic Acid (-COOH)
Oxidation Metal-based ReagentsPotassium permanganate (B83412) (KMnO₄), Silver(I) oxide (Ag₂O)Carboxylic Acid (-COOH)

Condensation Reactions with Nitrogen Nucleophiles

Substitutions and Functionalization Reactions on the Pyridine (B92270) Nucleus

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen. This property, enhanced by the electron-withdrawing aldehyde group, facilitates nucleophilic aromatic substitution.

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comechemi.com The negative charge in this intermediate can be delocalized over the aromatic system, including onto the electronegative ring nitrogen atom. echemi.comvaia.com This stabilization is a key factor that makes the 2- and 4-positions of pyridines particularly reactive towards nucleophiles. echemi.com

The subsequent loss of the chloride ion restores the aromaticity of the ring and yields the substituted product. Common nucleophiles for this type of reaction include alkoxides (e.g., methoxide), amines, and thiols. The reaction of 4-chloropyridine (B1293800) with a nucleophile like the methoxide (B1231860) ion demonstrates the formation of an intermediate anion that is stabilized by delocalizing the negative charge onto the nitrogen atom. vaia.com The presence of the electron-withdrawing aldehyde group at the 3-position of this compound is expected to further increase the electrophilicity of the C-4 position, thereby enhancing its reactivity towards nucleophilic attack.

Regioselective Functionalization and Derivatization

The functionalization of the pyridine ring and the derivatization of the aldehyde group are key strategies to create a diverse array of novel molecules.

The aldehyde group of substituted nicotinaldehydes readily undergoes condensation reactions with various amines to form imines, also known as Schiff bases. For instance, the related compound 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) has been shown to react with a variety of primary amines to produce the corresponding imines in excellent yields. researchgate.net This reactivity is directly applicable to this compound, providing a straightforward method for introducing diverse functionalities.

Table 1: Representative Imine Synthesis from a Substituted Nicotinaldehyde

Amine ReactantProductReaction ConditionsYield (%)Reference
AnilineN-(2-chloro-5-methylpyridin-3-ylmethylene)aniline60-65°C, 1 hr98 researchgate.net
4-ChloroanilineN-(2-chloro-5-methylpyridin-3-ylmethylene)-4-chloroaniline70°C, 2 hr95 researchgate.net
4-MethoxyanilineN-(2-chloro-5-methylpyridin-3-ylmethylene)-4-methoxyaniline65°C, 1 hr96 researchgate.net

This table is illustrative of the reactivity of the aldehyde group in a closely related isomer and is expected to be representative for this compound.

The chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). While direct data on this compound is limited, studies on other chloropyridines demonstrate that the chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides. nih.govacs.org The regioselectivity of these reactions is influenced by the electronic effects of the other substituents on the ring. nih.gov

Photochemical and Radical-Mediated Transformations

The pyridine nucleus and the aldehyde group also open avenues for photochemical and radical-mediated reactions, leading to unique molecular architectures.

Studies on E/Z Isomerization of Pyridyl-Olefin Derivatives

While specific studies on the E/Z isomerization of pyridyl-olefin derivatives of this compound are not extensively documented, the general principles of photochemical isomerization are well-established. Olefins derived from the condensation of this compound with suitable reagents can be expected to undergo photochemical E/Z isomerization upon irradiation with UV light. nih.gov This process can be influenced by sensitizers and the substitution pattern of the olefin, potentially allowing for the selective formation of either the E or Z isomer.

Potential for Radical Addition and Cyclization Pathways

The electron-deficient nature of the pyridine ring in this compound makes it a potential substrate for radical addition reactions. nih.govrsc.org Carbon-centered radicals can add to the pyridine ring, leading to functionalized pyridine derivatives. The regioselectivity of such additions is governed by the stability of the resulting radical intermediates.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the premier technique for unambiguously determining the atomic arrangement of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be generated.

Determination of Molecular Geometry and Conformation

The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry. For 4-Chloro-5-methylnicotinaldehyde, key parameters would include the C-Cl bond length, the geometry of the pyridine (B92270) ring, and the orientation of the aldehyde and methyl groups relative to the ring. The pyridine ring is expected to be largely planar. The relative orientation of the aldehyde group (C-CHO) with respect to the ring is a critical conformational feature, which can exist in syn or anti conformations relative to the ring nitrogen, influenced by steric and electronic effects of the adjacent chloro and methyl substituents.

Illustrative Molecular Geometry Data for this compound (Based on Analogous Structures)

ParameterExpected ValueComment
C-Cl Bond Length~1.74 ÅTypical for a chlorine atom attached to an aromatic ring.
C=O Bond Length~1.21 ÅCharacteristic of an aldehyde carbonyl group.
C-C (Pyridine Ring)1.37-1.40 ÅAverage aromatic carbon-carbon bond lengths.
C-N (Pyridine Ring)1.33-1.35 ÅAverage aromatic carbon-nitrogen bond lengths.
Pyridine Ring PlanarityNear PlanarThe six-membered aromatic ring is expected to be flat.
Aldehyde Group Torsion AngleVariableDescribes the rotation of the aldehyde group relative to the plane of the pyridine ring.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Beyond individual molecular structure, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated:

Hydrogen Bonds: While lacking strong hydrogen bond donors like O-H or N-H, weak C-H···N and C-H···O hydrogen bonds are expected, where the aldehyde or methyl C-H groups interact with the nitrogen atom of a neighboring pyridine ring or the oxygen atom of an adjacent aldehyde.

Halogen Bonding: The chlorine atom can act as a Lewis acid, potentially forming a C-Cl···N or C-Cl···O halogen bond with the nitrogen or oxygen atoms of nearby molecules. The study of Cl···Cl interactions is also crucial in understanding molecular self-assembly. nih.govresearchgate.net

π–π Stacking: The electron-deficient pyridine ring can engage in π–π stacking interactions with adjacent rings, contributing significantly to the crystal's stability. These interactions typically involve offset or face-to-face arrangements of the aromatic rings. nih.gov

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The interplay of the aforementioned intermolecular forces dictates the formation of a three-dimensional supramolecular architecture. Weak C-H···N and C-H···O hydrogen bonds, though individually not as strong as classical hydrogen bonds, can collectively form extensive networks, such as chains or sheets. For instance, molecules could link head-to-tail via C-H···N interactions, forming one-dimensional chains. These chains might then be cross-linked by other interactions, like π–π stacking or halogen bonds, to build a stable 3D network. The analysis of these networks is fundamental to crystal engineering, which seeks to design solids with specific properties based on an understanding of intermolecular interactions. ias.ac.inmdpi.com

High-Resolution NMR and Mass Spectrometry for Complex Derivative Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the structure of this compound and its derivatives, especially in solution.

¹H NMR spectroscopy would provide information on the number and environment of hydrogen atoms. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns confirming their positions relative to the substituents. The aldehyde proton would resonate at a very downfield position (~10 ppm), and the methyl protons would appear as a singlet in the upfield region (~2.5 ppm).

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the characteristic signal of the aldehyde carbonyl carbon at a very downfield position (~190 ppm).

High-resolution mass spectrometry (HRMS) would determine the compound's exact mass with high precision, allowing for the unambiguous confirmation of its elemental formula (C₇H₆ClNO).

Illustrative NMR Data for this compound

NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹HAldehyde (-CHO)9.8 - 10.2Singlet
¹HAromatic (H2/H6)8.5 - 9.0Singlet/Doublet
¹HMethyl (-CH₃)2.4 - 2.6Singlet
¹³CCarbonyl (-CHO)188 - 193-
¹³CAromatic (C-Cl)145 - 155-
¹³CAromatic (C-CH₃)130 - 140-
¹³CAromatic (CH)125 - 150-
¹³CMethyl (-CH₃)15 - 20-

Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two techniques are complementary and crucial for structural confirmation.

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption in the IR spectrum and a strong band in the Raman spectrum, typically around 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretch (Aldehyde): A pair of weak to medium bands often observed around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-Cl Stretch: A band in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

C-H Bending Modes: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds would appear throughout the fingerprint region (below 1500 cm⁻¹).

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a complete and accurate assignment of the observed vibrational bands. nih.govijtsrd.com

Illustrative Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR/Raman)
C-H Stretch (Aromatic)3000 - 3100Medium / Strong
C-H Stretch (Aldehyde)2700 - 2850Weak / Medium
C=O Stretch (Aldehyde)1700 - 1720Strong / Strong
C=C / C=N Stretch (Pyridine Ring)1400 - 1600Medium-Strong / Medium-Strong
Ring Breathing Mode990 - 1050Medium / Strong
C-Cl Stretch600 - 800Strong / Medium

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. nih.govrsc.org DFT methods balance computational cost and accuracy, making them ideal for studying the electronic structure and predicting the reactivity of organic molecules like 4-Chloro-5-methylnicotinaldehyde. These calculations solve for the electron density of a system to determine its energy and other properties. A typical approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic parameters.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the region from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) analysis is another crucial calculation that provides a detailed picture of charge distribution across the molecule, revealing the localization of bonds and lone pairs. This allows for the determination of atomic charges, which helps identify electrophilic and nucleophilic sites within the molecule. For instance, in a related compound, 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate, NBO analysis was used to study molecular stability and bond strength through the redistribution of electron density. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Heteroaromatic Aldehyde

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO -2.1 Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.

This table presents typical values for a molecule of this class to illustrate the output of DFT calculations; specific values for this compound would require a dedicated study.

DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct and accurate comparison with experimental data. This comparison helps in the precise assignment of vibrational modes to specific functional groups and bond movements within the molecule.

Furthermore, computational methods can explore the conformational landscape of a molecule. For flexible molecules, multiple stable conformations (rotamers or isomers) may exist. DFT calculations can determine the relative electronic energies of these different conformations. For example, studies on 4-chloro-7-azaindole-3-carbaldehyde have shown that different dimer arrangements can have varying stability, with computational results successfully predicting the most stable form observed in the crystal structure. mdpi.com This analysis is vital for understanding which conformation is likely to be present under specific conditions and how this might influence reactivity.

Mechanistic Pathway Elucidation via Transition State Modeling

Computational chemistry provides indispensable tools for mapping out the entire pathway of a chemical reaction. By modeling the transition state—the highest energy point along the reaction coordinate—chemists can understand how a reaction occurs, what intermediates are formed, and what factors control the reaction rate and outcome. rsc.org

A reaction mechanism often involves one or more short-lived, high-energy species known as reaction intermediates. lumenlearning.com Computational modeling can identify the structure and stability of these intermediates. The key to understanding reaction kinetics is the calculation of the transition state structure and its associated energy barrier (activation energy). The transition state is the bottleneck of the reaction, and its energy relative to the reactants determines the reaction rate. rsc.orgbeilstein-journals.org Methods like the Activation Strain Model (ASM) can be used to decompose the activation energy into the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between these distorted reactants. beilstein-journals.org

Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond-making or breaking over another, while stereochemistry deals with the three-dimensional arrangement of atoms. researchgate.net Transition state modeling is exceptionally useful for predicting these outcomes. By calculating the energy barriers for all possible reaction pathways leading to different regioisomers or stereoisomers, the most favorable pathway can be identified. The product corresponding to the pathway with the lowest activation energy is predicted to be the major product, as it will be formed at the fastest rate.

Intermolecular Interaction Analysis using Advanced Computational Methods (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The way molecules pack together in a solid state is determined by a complex network of intermolecular interactions. Advanced computational methods like Hirshfeld surface analysis provide a unique way to visualize and quantify these interactions within a crystal lattice. nih.gov

Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal to define its boundary. The surface can be colored according to various properties, such as the normalized contact distance (dnorm), to highlight specific intermolecular contacts. mdpi.com Red spots on a dnorm map indicate close contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. mdpi.com

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Chloro-Substituted Organic Molecule

Interaction Type Contribution (%) Description
H···H 48.7% Represents the most significant contribution to crystal packing, typical for organic molecules. nih.gov
C···H / H···C 22.2% Indicates contacts between hydrogen and carbon atoms, often related to C-H···π interactions. nih.gov
Cl···H / H···Cl 8.8% Quantifies interactions involving the chlorine atom, crucial for the packing of halogenated compounds. nih.gov
O···H / H···O 8.2% Represents hydrogen bonding or other close contacts involving oxygen. nih.gov

This table is based on data for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole to illustrate the typical output of a Hirshfeld analysis. nih.gov

Energy framework analysis further builds on this by calculating the interaction energies between molecules in the crystal, providing a visual representation of the energetic landscape of the crystal packing. researchgate.net

Applications of 4 Chloro 5 Methylnicotinaldehyde As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Functionalized Pyridine (B92270) Derivatives

Substituted pyridines are integral components in a vast array of compounds, including many FDA-approved drugs, agrochemicals, and natural products. lifechemicals.comnih.govresearchgate.net The aldehyde functionality of 4-chloro-5-methylnicotinaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

The aldehyde can undergo classical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various olefination reactions to introduce carbon-carbon double bonds. Furthermore, it can participate in condensation reactions with amines and other nucleophiles to form imines and other nitrogen-containing derivatives. For instance, nicotinaldehydes are known to react with aminocrotonates to form 1,4-dihydropyridine (B1200194) dicarboxylates. mdpi.com This suggests that this compound could be a valuable starting material for creating a diverse library of functionalized pyridine derivatives for various applications, including medicinal chemistry and materials science.

The presence of the chloro and methyl groups on the pyridine ring also influences the reactivity of the aldehyde and provides additional sites for modification, further expanding the range of accessible derivatives.

Role in the Construction of Complex Heterocyclic Scaffolds

The development of synthetic routes to complex heterocyclic scaffolds is a cornerstone of modern drug discovery. This compound is a potential key intermediate in the synthesis of various fused heterocyclic systems.

Annulated, or fused, pyridine systems are common motifs in biologically active molecules. There are numerous strategies for the synthesis of fused pyridine rings, often involving the cyclization of appropriately substituted pyridine precursors. nih.govresearchgate.netrsc.org For example, a common strategy involves the reaction of a pyridine derivative bearing functional groups that can participate in an intramolecular cyclization.

The aldehyde group of this compound, in combination with the other substituents, can be elaborated to create precursors for such cyclizations. For instance, the aldehyde could be converted to a group that can react with a substituent introduced at the 4-position (by displacing the chlorine) to form a new ring fused to the pyridine core.

Imidazopyridines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.govrjeid.comuctm.eduresearchgate.net A common method for the synthesis of imidazo[4,5-b]pyridines involves the condensation of a 2,3-diaminopyridine (B105623) with an aldehyde. mdpi.comnih.gov While this compound is not a diaminopyridine itself, it could potentially be converted into one through a series of synthetic steps. Subsequently, the aldehyde functionality could be used to cyclize with a suitable diamine to form the imidazole (B134444) ring.

The synthesis of another important heterocyclic system, the 1,8-naphthyridine (B1210474) derivatives, has been achieved from 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile by reaction with malononitrile. nih.gov This highlights the potential of appropriately functionalized pyridine precursors in constructing complex fused systems. Although no direct synthesis of triazolonaphthyridines from this compound is documented, the general principles of heterocyclic synthesis suggest that it could serve as a valuable starting material for accessing such scaffolds through multi-step synthetic sequences.

Utilization in Total Synthesis Strategies of Natural Products and Analogues

Substituted pyridines are prevalent structural motifs in a wide variety of natural products. lifechemicals.comresearchgate.net The strategic placement of functional groups in synthetic pyridine building blocks is crucial for the efficient total synthesis of these complex molecules. For example, the total synthesis of the natural product (+)-floyocidin B, which exhibits antimicrobial activity, relied on the 4,5-regioselective functionalization of 2-chloropyridines. mdpi.com

While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, its structure suggests it could be a highly valuable intermediate. The combination of the aldehyde, chloro, and methyl groups offers multiple points for synthetic elaboration, making it a potentially powerful tool for constructing complex molecular targets.

Strategic Intermediate for Incorporating Halogen and Methyl Groups into Target Molecules

The presence of both a chlorine atom and a methyl group on the pyridine ring of this compound makes it an attractive intermediate for the synthesis of target molecules that require these specific substituents. The chlorine atom at the 4-position of the pyridine ring is particularly significant as it can be displaced by various nucleophiles.

The reactivity of chloropyridines towards nucleophilic aromatic substitution (SNAr) is a well-established method for introducing a wide range of functional groups. researchgate.netnih.gov This allows for the late-stage functionalization of complex molecules, a highly desirable strategy in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Table 1: Potential Nucleophilic Substitution Reactions at the 4-Position

Nucleophile Introduced Functional Group
Amines (R-NH2) Amino (-NHR)
Alcohols/Alkoxides (R-OH/R-O-) Ether (-OR)
Thiols/Thiolates (R-SH/R-S-) Thioether (-SR)
Cyanide (CN-) Cyano (-CN)

The introduction of fluorine into organic molecules can significantly alter their biological properties, often leading to enhanced metabolic stability and binding affinity. acs.org Therefore, the conversion of chloro-substituted heterocycles to their fluoro analogues is a synthetically important transformation.

The chlorine atom of this compound can potentially be exchanged for a fluorine atom. While the direct fluorination of chloropyridines can be challenging, several methods have been developed. For instance, the reaction of 2-chloropyridine (B119429) with potassium bifluoride at high temperatures has been shown to produce 2-fluoropyridine. google.com Other methods may involve the use of different fluorinating agents or catalysts. googleapis.comgoogle.com The ability to convert the chloro group to a fluoro group would make this compound a valuable precursor for the synthesis of fluorinated pyridine derivatives. The reactivity of fluoropyridines in SNAr reactions is often higher than that of the corresponding chloropyridines, which can be advantageous in certain synthetic applications. nih.govacs.org

Compound Index

Pathways to Pyridine-Containing Organometallics for Further Cross-Coupling

The conversion of this compound into organometallic species is a key step that unlocks its potential in cross-coupling chemistry. The primary strategies involve the formation of organozinc and organoboron reagents, which are known for their versatility and functional group tolerance in subsequent coupling reactions.

The generation of pyridylzinc halides from chloropyridines is a well-established method for creating nucleophilic partners for cross-coupling reactions. wikipedia.orgrsc.org This transformation can be achieved through direct insertion of activated zinc into the carbon-chlorine bond or via a halogen-metal exchange reaction. These organozinc reagents are particularly useful in Negishi coupling reactions. wikipedia.org

Alternatively, this compound can be converted into its corresponding boronic acid or boronic ester derivatives. The synthesis of pyridyl boronic esters from chloropyridines has been documented, often proceeding through a lithiation or Grignard formation followed by reaction with a borate (B1201080) ester. researchgate.netlibretexts.org These organoboron compounds are stable and widely used in Suzuki-Miyaura coupling reactions, which are celebrated for their mild reaction conditions and broad substrate scope. nih.govresearchgate.net

Once formed, these pyridine-containing organometallic intermediates can be coupled with a variety of organic halides or triflates to introduce new substituents at the 4-position of the pyridine ring. The aldehyde and methyl groups on the this compound scaffold can be retained or further functionalized, offering a modular approach to complex molecule synthesis.

Below are tables detailing the typical reaction conditions for the formation of these organometallic intermediates from analogous chloropyridine systems and their subsequent use in cross-coupling reactions. While direct examples with this compound are not extensively reported in the provided search results, the methodologies are broadly applicable to substituted chloropyridines.

Table 1: Formation of Pyridyl Organometallic Reagents from Chloropyridines

Organometallic ReagentPrecursorReagents and ConditionsTypical YieldReference
Pyridylzinc Halide2-BromopyridineZn, THF, refluxHigh nih.gov
Pyridylzinc Chloride3-Pyridyl Haliden-BuLi, then ZnCl₂Not specified
Pyridylboronic Acid Ester4-Bromopyridinen-BuLi, then Trimethyl borate, then H₂O/H⁺65%
Pyridylboronic Acid Ester2-HalopyridineMetalation reagent, then Boric acid esterNot specified researchgate.net

Table 2: Cross-Coupling Reactions of Pyridyl Organometallics

Coupling ReactionOrganometallic ReagentCoupling PartnerCatalyst SystemProduct TypeReference
Negishi CouplingPyridylzinc HalideAryl/Heteroaryl HalidePd(PPh₃)₄Bipyridine derivatives nih.govresearchgate.net
Negishi Coupling3-Pyridylzinc Chloride2-Benzyloxy-4-chloro-3-nitropyridinePd catalystSubstituted bipyridines
Suzuki-Miyaura CouplingPyridylboronic AcidAryl HalidePd catalyst, BaseArylpyridines nih.govresearchgate.net
Suzuki-Miyaura Coupling4-Pyridineboronic Acid DerivativeAryl HalidePd catalyst, Ligand, Base4-Arylpyridines researchgate.net

These pathways highlight the synthetic utility of chloropyridine derivatives like this compound as precursors to valuable organometallic intermediates. The subsequent cross-coupling reactions provide a powerful platform for the construction of highly functionalized pyridine-containing molecules.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Methodologies for Derivatization

The derivatization of 4-Chloro-5-methylnicotinaldehyde is poised to benefit significantly from advancements in catalysis. The development of novel catalytic systems, including organometallic catalysis, biocatalysis, and photoredox catalysis, offers promising avenues for creating new chemical entities with enhanced properties.

Organometallic Catalysis: Transition metal-catalyzed reactions are becoming increasingly popular for synthesizing pyridine (B92270) derivatives. numberanalytics.com Ruthenium complexes, for instance, have been shown to catalyze the multicomponent synthesis of structurally diverse pyridines and quinolines through acceptorless dehydrogenative coupling pathways. acs.org Such methodologies could be adapted for the derivatization of this compound, enabling the introduction of a wide range of functional groups. The exploration of various transition metals and ligand scaffolds will be crucial in tuning the reactivity and selectivity of these transformations. rsc.org

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. While specific biocatalytic methods for this compound are not yet established, the principles of biocatalysis for modifying substituted pyridines can be applied. researchgate.net Future research could focus on identifying or engineering enzymes capable of specific transformations on the aldehyde or pyridine core, such as stereoselective reductions or C-H functionalizations.

Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering a mild and environmentally friendly alternative to traditional methods. nih.govnih.gov This approach allows for the generation of radical intermediates under gentle conditions, which can then participate in a variety of bond-forming reactions. acs.org For this compound, photoredox catalysis could enable the direct functionalization of the methyl group or the pyridine ring, opening up new avenues for derivatization that are not accessible through conventional means. nih.govacs.org The use of organic dyes as photocatalysts further enhances the sustainability of this approach. acs.org

Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. Flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for the synthesis of pyridine derivatives. nih.gov

The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to continuous flow microwave reactors. nih.gov These methods allow for the rapid and efficient production of substituted pyridines in a single step, avoiding the isolation of intermediates. nih.gov Applying flow chemistry principles to the synthesis and derivatization of this compound could lead to more streamlined and cost-effective manufacturing processes. Continuous processing also allows for better control over reaction parameters, potentially leading to higher yields and purities.

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. youtube.comyoutube.com These technologies can be used to predict reaction outcomes, optimize reaction conditions, and even discover novel synthetic routes. beilstein-journals.orgwpmucdn.com

Exploration of Unexplored Reactivity Patterns and Unconventional Bond Formations

Pushing the boundaries of known chemical reactivity is essential for innovation in organic synthesis. For this compound, exploring unexplored reactivity patterns and unconventional bond formations could lead to the discovery of novel molecular scaffolds.

Recent research has focused on the unconventional reactivity of substituted pyridines, such as metal-free, site-selective C-N bond formation in polyhalogenated pyridines. rsc.org The study of unconventional hydrogen bonding and π-stacking in substituted pyridines can also provide insights into their reactivity and self-assembly properties. nih.govdocumentsdelivered.comresearchgate.net Furthermore, the reductive coupling of pyridines using 3d-metal(I) silylamides has demonstrated the potential for C-C bond formation and C-F bond cleavage, opening up new possibilities for the transformation of halogenated pyridines like this compound. nih.gov The development of methods for single-carbon insertion into aromatic rings, a challenging transformation, could also be applied to modify the pyridine core of this compound. scitechdaily.com

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 4-Chloro-5-methylnicotinaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves halogenation and formylation of nicotinic acid derivatives. Key intermediates like 5-methylnicotinaldehyde may undergo chlorination using reagents such as POCl₃ or SOCl₂ under controlled temperatures (60–80°C). Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and reaction time to minimize side products like over-chlorinated derivatives. Monitoring via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify the aldehyde proton (δ 9.8–10.2 ppm) and chlorine-induced deshielding in adjacent carbons.
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde group.
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for Cl (M+2 peak). Cross-validation with elemental analysis ensures purity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize protocols using anhydrous conditions, inert atmospheres (N₂/Ar), and calibrated equipment. Document batch-specific variations (e.g., reagent lot numbers, humidity levels). Reproducibility is enhanced by adhering to IUPAC guidelines for compound characterization and reporting spectral data in supplementary materials .

Advanced Research Questions

Q. What mechanistic insights explain contradictory regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Regioselectivity conflicts (e.g., aldehyde vs. chlorine reactivity) arise from steric hindrance from the methyl group and electronic effects. Computational studies (DFT calculations) predict reactive sites by mapping electron density. Experimental validation via kinetic isotope effects (KIEs) or substituent-swapping analogs resolves contradictions .

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may stem from impurities, assay conditions (e.g., solvent DMSO concentration affecting cell viability), or target promiscuity. Validate purity via orthogonal methods (HPLC, DSC). Use dose-response curves with internal controls (e.g., known inhibitors) and meta-analysis of published data to identify outliers .

Q. What computational tools are recommended for predicting the reactivity of this compound in drug design?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with biological targets like kinases or GPCRs. QSAR models correlate substituent effects (e.g., Cl position) with activity. PubChem’s bioactivity data and cheminformatics platforms (e.g., Schrödinger Suite) aid in virtual screening .

Q. How can multi-step syntheses involving this compound mitigate low yields in cross-coupling reactions?

  • Methodological Answer : Palladium-catalyzed couplings (Suzuki, Heck) require rigorous exclusion of oxygen and moisture. Use ligands like XPhos to enhance catalyst stability. Optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/ethanol mixtures) to improve electron transfer. Isolate intermediates to prevent side reactions .

Methodological Considerations

Q. What strategies improve the stability of this compound during storage?

  • Methodological Answer : Store under inert gas at –20°C in amber vials to prevent oxidation. Add stabilizers like BHT (0.1% w/w) for long-term storage. Monitor degradation via periodic NMR or LC-MS .

Q. How should researchers manage and share spectral data for this compound to enhance collaborative work?

  • Methodological Answer : Use FAIR-compliant repositories (Chemotion, RADAR4Chem) to upload raw NMR, IR, and crystallographic data. Include metadata (e.g., solvent, instrument model) for transparency. Collaborative platforms like NFDI4Chem enable data harmonization across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.